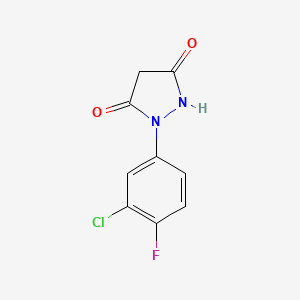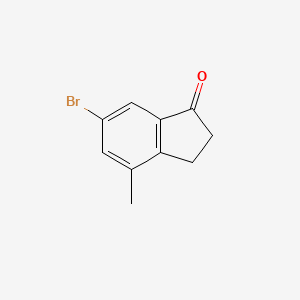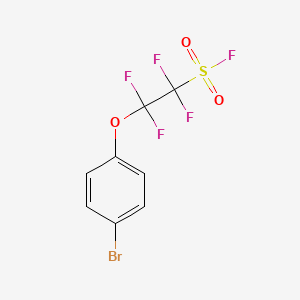
1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione involves multi-step reactions and various synthetic techniques. For instance, novel Schiff bases were synthesized using a Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another related compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, was used as an oxidizing agent for the oxidation of pyrazolines, indicating its potential as a reagent in synthetic chemistry .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione have been investigated both experimentally and theoretically. Studies have utilized techniques such as HF and DFT calculations, IR, 1H NMR, 13C NMR, and mass spectral data to establish the structure of these compounds . The molecular docking studies suggest that specific functional groups in these molecules are crucial for binding, indicating potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. For example, frontier molecular orbital analysis has been used to determine charge transfer within the molecules, and molecular electrostatic potential maps have identified potential sites for electrophilic and nucleophilic attacks . These studies provide insights into the chemical behavior of the compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical methods. The stability of the molecules has been analyzed using natural bonding orbital analysis, and hyperpolarizability calculations have been performed to assess their role in nonlinear optics . Additionally, crystal structure determinations have provided detailed geometrical parameters, which are essential for understanding the properties of these compounds .
Biological Activity Analysis
Several derivatives of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione have demonstrated biological activity. For instance, some 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have shown good activity against bacterial cell wall biosynthesis, with some exhibiting low minimum inhibitory concentrations (MICs) against gram-positive bacteria . Additionally, compounds with similar structures have shown effective inhibition against the proliferation of certain cancer cell lines .
Orientations Futures
The future directions for “1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . This could include the design of new pyrazolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTUDQCPFLGMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354146 | |
| Record name | 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
CAS RN |
328562-23-8 | |
| Record name | 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)
![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)


![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)


![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)





